((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine
CAS No.: 1177333-44-6
Cat. No.: VC2984261
Molecular Formula: C14H15F3N2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177333-44-6 |
|---|---|
| Molecular Formula | C14H15F3N2 |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine |
| Standard InChI | InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3 |
| Standard InChI Key | NVXKJWTVDVZXNX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN |
Introduction
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. This specific compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The presence of the trifluoromethyl group significantly affects the compound's physical and chemical properties due to its high electronegativity and stability.
Synthesis and Preparation
The synthesis of ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine typically involves several steps, including the formation of the pyrrole ring and the introduction of the trifluoromethyl-substituted phenyl group. The specific synthesis route may vary depending on the starting materials and desired yield. Generally, such compounds are prepared through reactions involving the formation of the pyrrole core followed by functionalization with the appropriate side chains.
Applications and Research Findings
While specific applications for ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine are not detailed in the provided sources, compounds with similar structures are often investigated for their potential in pharmaceuticals, materials science, and organic electronics due to their unique electronic and chemical properties.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume